molecular formula C15H23NO2 B11861669 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol

Cat. No.: B11861669
M. Wt: 249.35 g/mol
InChI Key: XZHLZUXWGDZXQY-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol typically involves multiple steps. . The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenylpropanol moiety can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the phenylpropanol moiety would yield an alkane.

Scientific Research Applications

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenylpropanol groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)piperidine: A simpler compound with a similar piperidine ring structure.

    N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: A derivative used in organic synthesis.

    Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate:

Uniqueness

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is unique due to the presence of both the hydroxymethyl group and the phenylpropanol moiety, which may confer specific biological activities and synthetic utility not found in simpler analogs.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-[4-(hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol

InChI

InChI=1S/C15H23NO2/c17-11-14(13-4-2-1-3-5-13)10-15(12-18)6-8-16-9-7-15/h1-5,14,16-18H,6-12H2

InChI Key

XZHLZUXWGDZXQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC(CO)C2=CC=CC=C2)CO

Origin of Product

United States

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